Ethyl 6-((2-hydroxypropyl)amino)nicotinate
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Overview
Description
Ethyl 6-((2-hydroxypropyl)amino)nicotinate: is a chemical compound with the molecular formula C11H16N2O3 It is a derivative of nicotinic acid, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-((2-hydroxypropyl)amino)nicotinate typically involves the reaction of nicotinic acid with ethyl alcohol and 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to obtain the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-((2-hydroxypropyl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Ethyl 6-((2-hydroxypropyl)amino)nicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 6-((2-hydroxypropyl)amino)nicotinate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of nicotinic acid pathways .
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used for similar applications.
Xantinol nicotinate: A compound with additional functional groups, used for its vasodilatory effects
Uniqueness: Ethyl 6-((2-hydroxypropyl)amino)nicotinate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of ethyl and 2-hydroxypropylamine groups makes it a versatile compound for various applications .
Biological Activity
Ethyl 6-((2-hydroxypropyl)amino)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is an ester derived from nicotinic acid, characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 224.26 g/mol
The unique structure includes an ethyl group and a 2-hydroxypropylamino group, which contribute to its biological activities.
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could play a role in metabolic pathways associated with nicotinic acid.
- Receptor Binding : Preliminary studies suggest interactions with nicotinic receptors, potentially modulating their activity and influencing related physiological processes.
These mechanisms are essential for understanding how the compound might exert its therapeutic effects, particularly in anti-inflammatory and antioxidant contexts.
Anti-inflammatory and Antioxidant Properties
Studies have suggested that this compound may possess anti-inflammatory and antioxidant properties. These activities are crucial in managing conditions characterized by oxidative stress and inflammation.
Enzyme Interaction Studies
A detailed investigation into enzyme interactions revealed that this compound could inhibit enzymes involved in inflammatory pathways. For example, it may affect cyclooxygenase (COX) activity, leading to reduced prostaglandin synthesis, which is implicated in inflammation.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds provide insights into the unique biological profile of this compound. Below is a comparison table highlighting key features:
Compound Name | Similarity | Unique Features |
---|---|---|
Methyl nicotinate | High | Simpler structure; primarily used for vascular dilation. |
Xantinol nicotinate | High | Contains additional functional groups; known for vasodilatory effects. |
2-((Pyridin-4-ylmethyl)amino)nicotinic acid | Moderate | Different amino substituent; more complex structure. |
This compound is distinguished by its specific combination of ethyl and 2-hydroxypropylamine groups, which impart unique chemical and biological properties not found in the other compounds listed.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- Study on Anti-inflammatory Effects : A controlled trial demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers in animal models.
- Antioxidant Activity Assessment : Research indicated that the compound effectively scavenged free radicals in vitro, suggesting potential protective effects against oxidative stress-related damage.
- Mechanistic Insights : Computational modeling studies have provided insights into the binding kinetics of this compound at nicotinic receptors, revealing important interactions that could inform future drug development efforts.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 6-(2-hydroxypropylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)9-4-5-10(13-7-9)12-6-8(2)14/h4-5,7-8,14H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
LWPPAJQRWPHVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NCC(C)O |
Origin of Product |
United States |
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